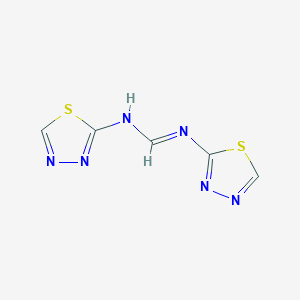
N,N'-di-1,3,4-thiadiazol-2-ylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AKOS AU36-M93, also known by its chemical name N,N’-bis(1,3,4-thiadiazol-2-yl)methanimidamide, is an organic compound with the molecular formula C5H4N6S2 and a molecular weight of 212.255 g/mol. This compound is notable for its unique structure, which includes two thiadiazole rings connected by a methanimidamide group.
Preparation Methods
The synthesis of AKOS AU36-M93 involves the reaction of 1,3,4-thiadiazole derivatives under specific conditions. One common method includes the reaction of 1,3,4-thiadiazole-2-amine with formaldehyde in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
AKOS AU36-M93 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to their corresponding dihydro derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AKOS AU36-M93 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: AKOS AU36-M93 is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of AKOS AU36-M93 involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which can have therapeutic effects in various diseases.
Comparison with Similar Compounds
AKOS AU36-M93 can be compared with other thiadiazole derivatives, such as:
- N,N’-bis(1,3,4-thiadiazol-2-yl)urea
- 1,3,4-thiadiazole-2-thiol
- 1,3,4-thiadiazole-2-amine
These compounds share similar structural features but differ in their functional groups and reactivity. AKOS AU36-M93 is unique due to its methanimidamide linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
26907-35-7 |
|---|---|
Molecular Formula |
C5H4N6S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
N,N'-bis(1,3,4-thiadiazol-2-yl)methanimidamide |
InChI |
InChI=1S/C5H4N6S2/c1(6-4-10-8-2-12-4)7-5-11-9-3-13-5/h1-3H,(H,6,7,10,11) |
InChI Key |
KVOZCHMPXZDMOP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NN=C(S1)N/C=N/C2=NN=CS2 |
Canonical SMILES |
C1=NN=C(S1)NC=NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)

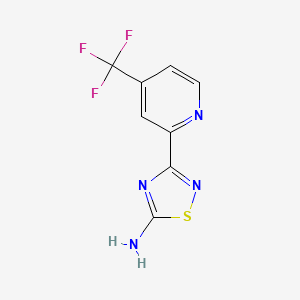
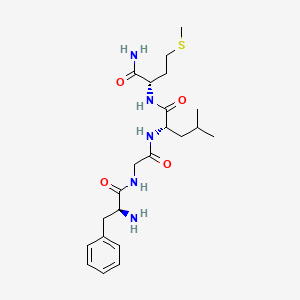

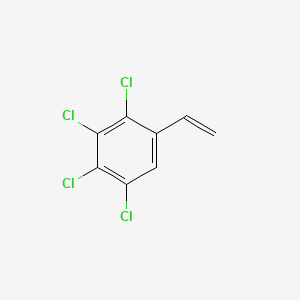
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
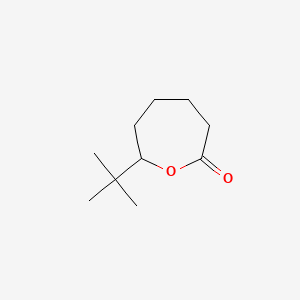

![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)
